molecular formula C5H5F2IN2 B6162176 3-(difluoromethyl)-4-iodo-1-methyl-1H-pyrazole CAS No. 1856047-69-2

3-(difluoromethyl)-4-iodo-1-methyl-1H-pyrazole

Cat. No.: B6162176
CAS No.: 1856047-69-2
M. Wt: 258
InChI Key:
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Description

3-(difluoromethyl)-4-iodo-1-methyl-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with difluoromethyl, iodo, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(difluoromethyl)-4-iodo-1-methyl-1H-pyrazole typically involves the difluoromethylation of a pyrazole precursor. One common method is the reaction of 3-iodo-1-methyl-1H-pyrazole with difluoromethylating agents under specific conditions.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale difluoromethylation processes. These methods leverage advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(difluoromethyl)-4-iodo-1-methyl-1H-pyrazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol-substituted pyrazoles, while cross-coupling reactions can produce various biaryl compounds .

Scientific Research Applications

3-(difluoromethyl)-4-iodo-1-methyl-1H-pyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(difluoromethyl)-4-iodo-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. For instance, in the context of fungicides, the compound can inhibit enzymes involved in fungal respiration, such as succinate dehydrogenase. This inhibition disrupts the electron transport chain, leading to the accumulation of reactive oxygen species and ultimately causing cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(difluoromethyl)-4-iodo-1-methyl-1H-pyrazole is unique due to the presence of the iodo group, which provides a versatile handle for further functionalization through various substitution and cross-coupling reactions.

Properties

CAS No.

1856047-69-2

Molecular Formula

C5H5F2IN2

Molecular Weight

258

Purity

95

Origin of Product

United States

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